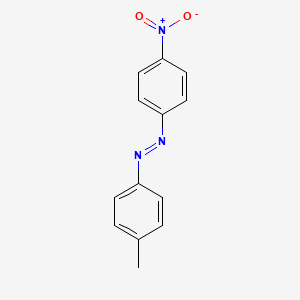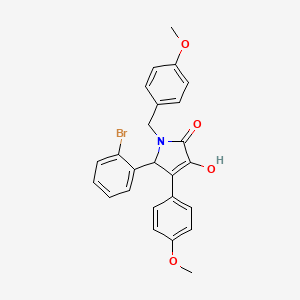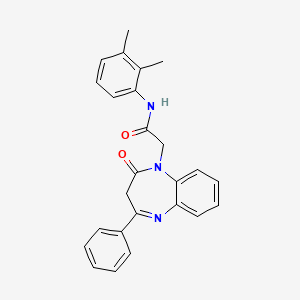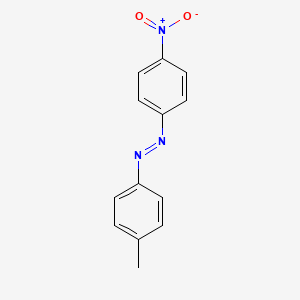
(4-Methylphenyl)(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)(4-nitrophenyl)diazene is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazene group (N=N) linking two aromatic rings The specific structure of this compound includes a methyl group attached to one phenyl ring and a nitro group attached to the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(4-nitrophenyl)diazene typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 4-methylaniline. The reaction conditions generally include:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-methylaniline in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
(4-Methylphenyl)(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.
Major Products Formed
Reduction: (4-Methylphenyl)(4-aminophenyl)diazene.
Oxidation: (4-Carboxyphenyl)(4-nitrophenyl)diazene.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
科学的研究の応用
(4-Methylphenyl)(4-nitrophenyl)diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Methylphenyl)(4-nitrophenyl)diazene involves its interaction with molecular targets through the diazene group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)(4-nitrophenyl)diazene: Similar structure but with a methoxy group instead of a methyl group.
(4-Nitrophenyl)phenyl-diazene: Lacks the methyl group on the phenyl ring.
(4-Methylphenyl)(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(4-Methylphenyl)(4-nitrophenyl)diazene is unique due to the presence of both a methyl group and a nitro group on the aromatic rings. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
32968-59-5 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
(4-methylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H11N3O2/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)16(17)18/h2-9H,1H3 |
InChIキー |
ILLZCQXUVXWGJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butoxy-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B11271026.png)
![2-{[9-(4-Fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11271029.png)




![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11271057.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide](/img/structure/B11271063.png)
![1-(4-benzylpiperidin-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11271066.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11271071.png)
![5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11271077.png)

